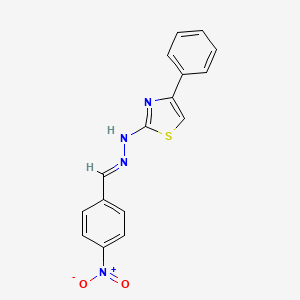![molecular formula C16H17N3O B5766331 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5766331.png)
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth, proliferation, and differentiation.
Wirkmechanismus
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile acts as a competitive inhibitor of the ATP binding site of EGFR, preventing the phosphorylation of the receptor and downstream signaling events. It has been shown to be selective for EGFR over other members of the ErbB family, such as HER2 and HER3. This compound also inhibits the autophosphorylation of other tyrosine kinases, such as c-Src and Abl, at higher concentrations.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. It also induces cell cycle arrest and apoptosis in these cells. In addition, this compound has been shown to inhibit angiogenesis and tumor invasion, and to sensitize cancer cells to chemotherapy and radiotherapy. However, it has also been reported to have off-target effects on other signaling pathways, such as the JAK/STAT pathway, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile is a well-characterized and widely used tool compound in scientific research. It has high potency and selectivity for EGFR, and its mechanism of action is well understood. However, its low solubility in aqueous solutions and its off-target effects on other signaling pathways may limit its use in certain experimental settings. In addition, the cost of this compound may be a factor to consider when designing experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile in scientific research. One area of interest is the development of combination therapies using this compound and other targeted inhibitors to overcome resistance to EGFR inhibition in cancer cells. Another area of interest is the investigation of the role of EGFR signaling in other biological processes, such as wound healing and tissue regeneration. Finally, the development of more potent and selective inhibitors of EGFR, based on the structure of this compound, may lead to new therapeutic options for cancer patients.
Synthesemethoden
The synthesis of 1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile involves several steps, including the reaction of 2-bromo-1-(piperidin-1-yl)ethanone with indole-3-carbonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with trifluoroacetic acid. The yield of this compound is typically around 40-50%, and the purity can be further improved by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbonitrile has been widely used as a tool compound in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. This compound has also been used to investigate the signaling pathways downstream of EGFR, such as the MAPK and PI3K/Akt pathways, and to identify potential targets for cancer therapy.
Eigenschaften
IUPAC Name |
1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-10-13-11-19(15-7-3-2-6-14(13)15)12-16(20)18-8-4-1-5-9-18/h2-3,6-7,11H,1,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFIGQAVTYQGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[4-(1-pyrrolidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766265.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B5766279.png)


![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)


![2-(benzylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5766327.png)
![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)

![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)
![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)